molecular formula C20H12BrF3N4OS B2980283 3-(3-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114909-56-6

3-(3-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

Cat. No.: B2980283
CAS No.: 1114909-56-6
M. Wt: 493.3
InChI Key: AXCWQHSQZCATMB-UHFFFAOYSA-N
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Description

The compound “3-(3-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine” is a complex organic molecule. It contains several functional groups including a bromophenyl group, a trifluoromethylphenyl group, an oxadiazole ring, and a pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The bromophenyl and trifluoromethylphenyl groups are both aromatic rings with halogen substitutions, which could influence the compound’s reactivity .


Chemical Reactions Analysis

Again, without specific studies or literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine and fluorine atoms could make the compound more electronegative .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Research has explored the synthesis of new heterocyclic compounds incorporating sulfamoyl and sulfonamido moieties, which show promising antibacterial and antimicrobial properties. For instance, Azab, Youssef, and El-Bordany (2013) reported the synthesis of pyridazine derivatives with high antibacterial activity, highlighting the potential of such compounds in combating bacterial infections. Similarly, Darwish et al. (2014) synthesized novel thiazole, pyridone, and other derivatives bearing a sulfonamide moiety, demonstrating significant antimicrobial efficacy. These studies underscore the potential of pyridazine derivatives in developing new antibacterial agents.

The chemical serves as a precursor for synthesizing diverse heterocyclic compounds, which are explored for various biological activities. Studies on the reactivity of similar compounds have led to the development of compounds with potential antiviral, antimicrobial, and herbicidal applications, illustrating the versatility of pyridazine derivatives in chemical synthesis.

  • Archiv der Pharmazie, Shamroukh & Ali, 2008

Investigations into novel oxadiazole functionalized pyrazolo[3,4-b]pyridine derivatives have identified compounds with significant anticancer activity against various cancer cell lines, suggesting the potential of pyridazine derivatives in oncological research.

  • Asian Journal of Chemistry, Bhukya & Guguloth, 2021These studies collectively highlight the broad scientific research applications of pyridazine derivatives, ranging from their use in developing new antimicrobial agents to their potential in creating herbicidal and anticancer compounds. The ability to synthesize and modify these compounds opens up various avenues for future research in chemical and pharmaceutical sciences.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it is used, such as in a biological system or a chemical reaction .

Future Directions

The future research directions for this compound would depend on its potential applications. Given its complex structure, it could be of interest in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrF3N4OS/c21-15-3-1-2-13(10-15)16-8-9-18(27-26-16)30-11-17-25-19(28-29-17)12-4-6-14(7-5-12)20(22,23)24/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCWQHSQZCATMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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